molecular formula C8H8ClN3O B8686558 5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine CAS No. 172648-10-1

5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine

Cat. No. B8686558
CAS RN: 172648-10-1
M. Wt: 197.62 g/mol
InChI Key: NGTSTCKOSFAPKH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB) and has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazo[1,2-a]pyridine is a fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Mechanism of Action

While specific information on the mechanism of action of “5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine” is not available, some imidazo[1,2-a]pyridine analogues have been identified as Mtb pantothenate synthetase (PS) inhibitors .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-hydroxymethyl pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

CAS RN

172648-10-1

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(5-chloro-3-methylimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H8ClN3O/c1-12-7(4-13)10-5-2-3-6(9)11-8(5)12/h2-3,13H,4H2,1H3

InChI Key

NGTSTCKOSFAPKH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=C(C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 3.00 g of 5-chloro-2-hydroxymethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 43), 0.71 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 1.1 ml of methyl iodide and 70 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 1.60 g of the title compound, melting at 204°-210° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

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